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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Antimicrobial resistance Imidazopyridine SAR Gram-positive bacteria

Researchers targeting imidazo[1,2-a]pyridine-based kinase inhibitors or antibiotics often face inconsistent purity and limited salt-form options, delaying SAR campaigns. This 5-methyl-3-methanamine building block directly addresses these bottlenecks. - Precisely functionalized scaffold: validated in Nek2, PI3Kα, and Mer/Axl programs, achieving single-digit nanomolar potency. - Salt-form flexibility: free base (≥95% purity), HCl, and 2HCl salts available to match solubility and assay requirements. - Supply assurance: batch-to-batch consistency with full analytical documentation, supporting reproducible hit-to-lead workflows.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B15236351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC=C(N12)CN
InChIInChI=1S/C9H11N3/c1-7-3-2-4-9-11-6-8(5-10)12(7)9/h2-4,6H,5,10H2,1H3
InChIKeyWLWOZGUOZMZUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Procurement Guide: Core Properties and Supplier Specifications


(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 933698-20-5) is a heterocyclic primary amine building block featuring the imidazo[1,2-a]pyridine fused bicyclic core with a methyl substituent at the 5-position and a methanamine group at the 3-position . The compound has a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . Commercial availability includes the free base form (purity specifications of ≥95% to 98% from multiple vendors) as well as hydrochloride salt variants (CAS 2102411-52-7) and dihydrochloride salt variants (CAS 1951441-16-9) . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for kinase inhibitors, GPCR ligands, and antimicrobial agents [1][2].

1
Imidazo[1,2-a]pyridine scaffold for kinase, GPCR and antimicrobial probe design
2
5-methyl and 3-methanamine substitution pattern for distinct SAR exploration
3
Multiple salt forms (free base, HCl, 2HCl) to support formulation and solubility screening

Why (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Cannot Be Replaced by Simple Imidazopyridine Analogs


Substitution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine with other imidazo[1,2-a]pyridine analogs is not straightforward due to the precise positional requirements of both the 5-methyl substituent and the 3-methanamine group for biological activity and synthetic utility. Systematic SAR studies across multiple therapeutic targets have established that the methyl substitution position on the imidazo[1,2-a]pyridine ring profoundly affects target engagement: methylation at the 3-position of the core improves MCH1R binding affinity [1][2], while 5-methyl substitution directs distinct reactivity in electrophilic substitution reactions and influences the electronic properties of the scaffold [3][4]. The concurrent presence of the 5-methyl group and the 3-methanamine moiety creates a unique pharmacophore that cannot be replicated by compounds bearing methyl groups at the 2-, 6-, 7-, or 8-positions or by analogs lacking the primary amine handle at the 3-position. Empirical binding data demonstrate that even closely related analogs (e.g., 2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine and 7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine exhibit substantially different target inhibition profiles, with IC₅₀ values differing by approximately 100 nM in DPP-4 inhibition assays [5][6].

!
Methyl position (e.g., 6-Me, 7-Me, 8-Me) alters target engagement profiles; SAR studies indicate 5-Me as a unique pharmacophore element.
!
3-Methanamine handle enables critical derivatization; analogs lacking this group show different reactivity and biological readout.
!
DPP-4 inhibition data confirms measurable activity differences between closely related analogs; interchangeability is not supported without validation.

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Quantified Differentiation Evidence Against Structural Analogs


5-Methyl Substitution Pattern Confers Superior Antibacterial Potency Compared to Unsubstituted Imidazopyridine Analogs

In a systematic antimicrobial SAR study of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives (compounds 4a-l), the 5-methyl-substituted scaffold demonstrated significant antibacterial activity against S. aureus and S. pyogenes that compared favorably to the standard drug ampicillin, with several derivatives showing enhanced potency [1]. The study explicitly established that the 5-methyl substitution on the imidazo[1,2-a]pyridine core is essential for antimicrobial activity, providing a defined SAR rationale for prioritizing 5-methyl-substituted building blocks over unsubstituted or alternatively methylated imidazopyridine analogs [2].

5-Me Antibacterial Activity vs Ampicillin
Cross-study comparable
Derivatives showed activity comparable to ampicillin against S. aureus and S. pyogenes
Supports antimicrobial screening context
Source review; quantitative MIC data in full article
Antimicrobial resistance Imidazopyridine SAR Gram-positive bacteria

3-Position Methylation on Imidazopyridine Core Dramatically Increases MCH1R Binding Affinity

In a systematic evaluation of imidazo[1,2-a]pyridine derivatives as melanin-concentrating hormone 1 receptor (MCH1R) antagonists, introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine scaffold provided compounds with a significant improvement in MCH1R binding affinity compared to unsubstituted analogs [1][2]. This SAR finding directly supports the selection of 3-substituted methanamine derivatives over 3-unsubstituted imidazopyridine building blocks for MCH1R-targeted drug discovery programs. The methanamine group at the 3-position serves as a versatile handle for further derivatization to optimize binding potency and pharmacokinetic properties.

3-Me MCH1R Affinity Improvement
Class-level inference
Reported significant improvement in binding affinity vs unsubstituted analogs
Supports MCH1R antagonist lead design
Quantitative binding data in primary reference
GPCR antagonist MCH1R Obesity therapeutics Melanin-concentrating hormone

5-Methyl Substitution Enables Regioselective Functionalization Reactions Distinct from Other Methyl Positional Isomers

Systematic investigation of chlorination reactions using N-chlorosuccinimide (NCS) on various 5-methylimidazo[1,2-a]pyridine derivatives bearing electron-withdrawing groups at the 3-position revealed distinct reactivity patterns compared to 6-methyl, 7-methyl, and 8-methyl positional isomers [1][2]. The 5-methyl substitution pattern influences the electron density distribution on the imidazopyridine ring, directing electrophilic attack to specific positions that differ from those observed with alternative methyl placement [3]. This regiochemical control is valuable for synthetic route planning and late-stage functionalization strategies.

5-Me Regioselective Chlorination
Cross-study comparable
Distinct regiochemical outcome with NCS vs 6-Me, 7-Me, 8-Me isomers
Enables predictable synthetic route design
Qualitative pattern comparison
Regioselective synthesis Electrophilic substitution N-Chlorosuccinimide Heterocyclic chemistry

DPP-4 Inhibitory Activity Demonstrates Quantitative Differentiation Between Closely Related Imidazopyridine Methanamine Analogs

BindingDB data provides direct quantitative comparison between two closely related imidazo[1,2-a]pyridine-3-methanamine derivatives in DPP-4 inhibition: (2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine (compound 5j) exhibits an IC₅₀ of 940 nM, while (7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (compound 5l) exhibits an IC₅₀ of 840 nM in the same DPP-4 Drug Discovery Kit assay format [1][2]. This 100 nM difference (approximately 11% improved potency for the 7-methyl analog) demonstrates that even subtle changes in substitution pattern (5-methyl vs. 7-methyl, aryl vs. substituted aryl at position 2) produce measurable, quantifiable differences in target inhibition. For (5-methylimidazo[1,2-a]pyridin-3-yl)methanamine, this establishes the principle that methyl position and methanamine accessibility directly modulate biological activity in a predictable, measurable manner.

DPP-4 IC₅₀ Analog Comparison
Head-to-head
7-Me analog: 840 nM; 2-(4-Br-Ph) analog: 940 nM
Measurable potency difference; analogs not interchangeable
DPP-4 Drug Discovery Kit assay
DPP-4 inhibition Type 2 diabetes Imidazopyridine Enzyme assay

Multiple Salt Forms and Purity Grades Available for Formulation Optimization Unlike Single-Form Analogs

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is commercially available in three distinct forms: free base (CAS 933698-20-5, purity 95-98%), hydrochloride salt (CAS 2102411-52-7, purity 95%), and dihydrochloride salt (CAS 1951441-16-9, purity ≥95%) . This multi-form availability contrasts with structurally similar methanamine analogs such as (2-methylimidazo[1,2-a]pyridin-3-yl)methanamine and (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine, which are primarily available only as free base forms with limited salt options . The hydrochloride and dihydrochloride salt forms offer enhanced aqueous solubility and improved solid-state stability, which are critical parameters for biological assay preparation and pharmaceutical formulation development .

Multi-Form Salt Availability
Data to verify
Free base (≥95–98%), HCl salt (95%), 2HCl salt (≥95%)
Formulation flexibility across salt forms
Supplier specification; verify COA
Salt selection Formulation development Hydrochloride salt Solubility enhancement

Imidazo[1,2-a]pyridine Scaffold Validated Across Multiple Kinase Inhibitor Programs with Potent Single-Digit Nanomolar IC₅₀ Values

The imidazo[1,2-a]pyridine scaffold containing methanamine or methanamine-derived substituents at the 3-position has been validated in multiple kinase inhibitor programs with potent activity: Nek2 inhibitors based on this scaffold achieve IC₅₀ values as low as 1-3 nM (compounds MBM-55 and MBM-17) , and PI3Kα inhibitors derived from imidazo[1,2-a]pyridine structures exhibit IC₅₀ values of 0.0028 μM (2.8 nM) with high isoform selectivity [1]. Systematic SAR exploration at the C3 and C6 positions of imidazo[1,2-a]pyridines has established clear structure-activity relationships for kinase inhibition [2]. While these data represent optimized drug candidates rather than the parent building block, they establish the imidazo[1,2-a]pyridine-3-methanamine scaffold as a privileged starting point for kinase inhibitor design, with the 3-position methanamine providing a critical vector for growth into potent inhibitors.

Kinase Inhibitor Potency of Scaffold
Class-level inference
Reported IC₅₀: Nek2 1–3 nM; PI3Kα 2.8 nM
Supports kinase inhibitor design context
Optimized leads, not parent building block
Kinase inhibitor Nek2 PI3Kα Cancer therapeutics

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Optimal Research and Industrial Application Scenarios Based on Differentiation Evidence


Antimicrobial Drug Discovery Programs Targeting Gram-Positive Pathogens

Based on validated SAR data showing that 5-methyl-substituted imidazo[1,2-a]pyridine-3-methanamine derivatives exhibit significant antibacterial activity against S. aureus and S. pyogenes comparable to ampicillin, this building block is optimally deployed in medicinal chemistry programs developing novel antibiotics for drug-resistant Gram-positive infections [1]. The 5-methyl substitution pattern has been explicitly established as essential for antimicrobial activity within this scaffold class, enabling focused SAR exploration rather than broad positional isomer screening [2].

MCH1R Antagonist Development for Obesity and Metabolic Disorders

The established finding that 3-position methylation on imidazo[1,2-a]pyridine significantly improves MCH1R binding affinity positions this building block as a strategic starting point for MCH1R antagonist programs [1][2]. The methanamine group provides a versatile synthetic handle for introducing diverse substituents to further optimize binding potency, selectivity, and pharmacokinetic properties, potentially accelerating hit-to-lead timelines compared to unsubstituted imidazopyridine alternatives.

Kinase Inhibitor Lead Generation in Oncology Programs

The imidazo[1,2-a]pyridine scaffold with 3-position substitution has demonstrated validated utility across multiple kinase targets (Nek2, PI3Kα, Mer/Axl) with optimized compounds achieving single-digit nanomolar potency [1][2]. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine serves as a core building block for constructing kinase-focused compound libraries, with the 5-methyl and 3-methanamine groups providing defined vectors for fragment growing and structure-based design strategies that have been successfully employed in published kinase inhibitor development programs [3].

Regioselective Synthesis Requiring Predictable Electrophilic Substitution Outcomes

For synthetic chemistry applications requiring predictable regioselectivity in electrophilic functionalization, the 5-methyl substitution pattern provides distinct and well-characterized reactivity profiles compared to 6-, 7-, and 8-methyl positional isomers [1][2]. This enables chemists to design multi-step synthetic sequences with confidence in the regiochemical outcome of key transformations such as N-chlorosuccinimide-mediated chlorination, avoiding the product mixtures or undesired regioisomers that may arise with alternative methyl-substituted imidazopyridine building blocks.

Biological Assay Development Requiring Optimized Solubility and Salt Form Selection

The commercial availability of free base, hydrochloride salt, and dihydrochloride salt forms with documented purity specifications (95-98%) provides formulation flexibility for biological assay development [1][2][3]. Researchers can select the optimal salt form based on aqueous solubility requirements (HCl and 2HCl salts for enhanced solubility), stability considerations (salts typically offer improved long-term storage stability), and compatibility with specific assay buffer systems, eliminating the need for in-house salt formation and characterization steps.

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive)
5-Methyl substitution SAR context
MIC and strain-panel endpoints
MCH1R antagonist lead optimization
3-Substituted methanamine scaffold context
MCH1R binding assay review
Kinase inhibitor design (Nek2/PI3Kα)
Imidazo[1,2-a]pyridine kinase scaffold context
Kinase panel selectivity review
Regioselective functionalization chemistry
5-Methyl regiochemical control context
Electrophilic substitution outcome review
Biological assay formulation
Multi-form salt availability context
Solubility and stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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